Procodazole

Content Navigation

CAS Number

Product Name

IUPAC Name

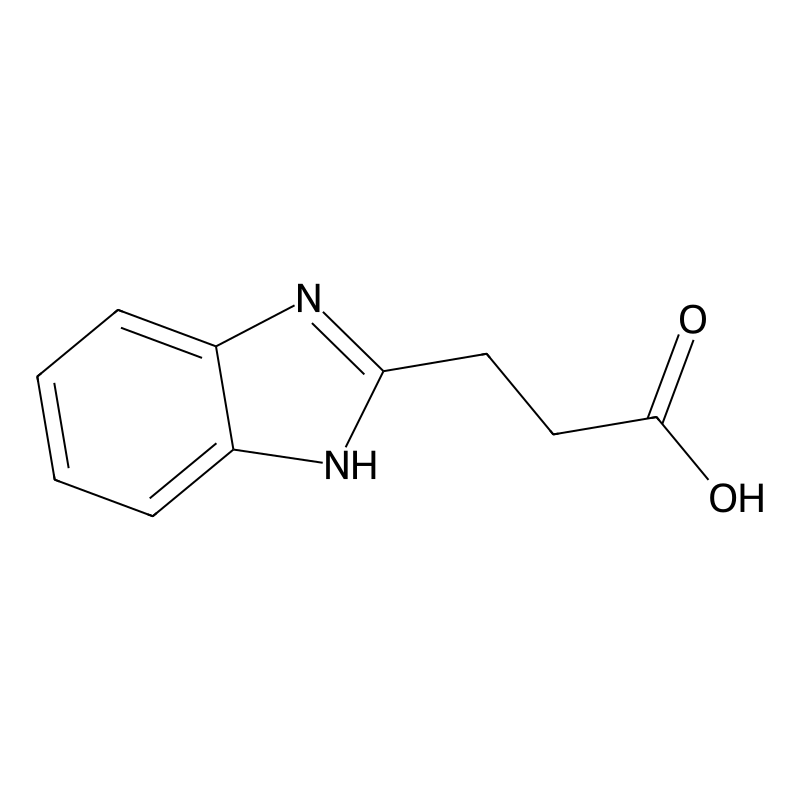

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Procodazole is an organic compound with the chemical formula C₁₀H₁₀N₂O₂ and a CAS number of 23249-97-0. It is recognized for its diverse biological activities, particularly as an antiviral and antibacterial agent. Procodazole functions as a non-specific active immunoprotective agent, enhancing the immune response against various infections. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in developing treatments for infectious diseases and other health conditions.

Disrupting Microtubule Dynamics

Procodazole functions by inhibiting microtubule polymerization, the process by which tubulin subunits assemble to form microtubules. This disrupts the normal dynamics of microtubules, which are constantly undergoing cycles of growth and shrinkage []. By preventing proper microtubule assembly, procodazole can interfere with cell division, mitosis, and other microtubule-dependent processes.

This ability to disrupt microtubule dynamics makes procodazole a valuable tool for researchers studying various cellular functions. It allows scientists to investigate the role of microtubules in different biological processes by observing the effects of procodazole treatment on cells.

Areas of Scientific Research

Procodazole is used in various scientific research applications, including:

- Cell biology: Studying the role of microtubules in cell division, mitosis, and other cellular processes [, ].

- Cancer research: Investigating the potential of procodazole as an anti-cancer agent due to its ability to disrupt microtubule dynamics, which are essential for cancer cell proliferation [].

- Neurobiology: Studying the role of microtubules in neuronal development and function [].

- Parasitology: Investigating the effects of procodazole on microtubules in parasitic organisms, potentially leading to new antiparasitic drugs [].

- Oxidation: Procodazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives, which may exhibit altered biological activity.

- Hydrolysis: The compound can also hydrolyze under acidic or basic conditions, potentially affecting its stability and efficacy in biological systems .

- Substitution Reactions: Procodazole can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance its therapeutic properties .

Procodazole exhibits a range of biological activities:

- Antiviral Properties: It has been shown to possess antiviral activity, making it a candidate for treating viral infections .

- Antibacterial Effects: The compound acts as an antibacterial agent, inhibiting the growth of various bacterial strains .

- Immunomodulatory Effects: Procodazole enhances the immune response, functioning as a potentiator against both viral and bacterial infections .

- Antiparasitic Activity: It has also demonstrated efficacy in reducing parasitic burdens in infected organisms, indicating its potential use in treating parasitic diseases .

The synthesis of Procodazole typically involves several steps:

- Starting Materials: The synthesis often begins with readily available aromatic compounds.

- Formation of Intermediate Compounds: Key intermediates are generated through various chemical transformations, including nitration and reduction processes.

- Final Coupling Reaction: The final step usually involves coupling the intermediates to form Procodazole, often under controlled conditions to ensure high purity and yield.

Specific synthetic routes may vary depending on the desired purity and scale of production but generally follow established organic synthesis protocols .

Procodazole finds applications across various fields:

- Pharmaceuticals: It is used in developing antiviral and antibacterial medications.

- Agriculture: The compound may be explored for its potential use as a pesticide or fungicide due to its antimicrobial properties.

- Research: Procodazole serves as a tool in biochemical research to study immune responses and pathogen interactions .

Studies on Procodazole's interactions reveal important insights into its mechanism of action:

- Drug Interactions: Research indicates that Procodazole may interact with other pharmaceuticals, potentially enhancing or diminishing their effects. Careful consideration is necessary when co-administering with other drugs .

- Biological Pathways: Investigations into its impact on cellular pathways have shown that it can modulate immune responses and influence pathogen survival rates within host organisms .

Several compounds share structural or functional similarities with Procodazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Benzimidazole | C₇H₆N₂ | Antimicrobial | Known for broad-spectrum activity |

| Metronidazole | C₆H₉N₃O₃ | Antiprotozoal | Specific against protozoan infections |

| Ivermectin | C₂₁H₂₅N₃O₅ | Antiparasitic | Highly effective against nematodes |

| Azole Compounds | Varies | Antifungal | Target specific fungal pathways |

Procodazole's unique combination of antiviral, antibacterial, and immunomodulatory properties distinguishes it from these similar compounds. Its broad-spectrum activity makes it a versatile candidate for further research and application in therapeutic contexts .

Historical Synthetic Routes

The synthesis of procodazole follows the general principles established for benzimidazole derivatives, building upon foundational methods developed throughout the 20th century. The earliest documented approach to benzimidazole synthesis dates back to 1872 when Hoebrecker synthesized 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration [4].

The classical Phillips method has been specifically employed for the synthesis of 1H-benzimidazole-2-propanoic acid derivatives [5]. This approach involves the condensation of ortho-phenylenediamine with appropriate carboxylic acid precursors or their derivatives. The historical development of benzimidazole synthesis has established that these compounds are typically produced through the condensation of ortho-phenylenediamine with carboxylic acids, aldehydes, or their functional equivalents [4] [6].

The fundamental synthetic pathway for procodazole involves the formation of the benzimidazole ring system followed by introduction of the propanoic acid side chain. Early synthetic approaches utilized formic acid or trimethyl orthoformate for ring formation, as demonstrated in the general benzimidazole synthesis: C₆H₄(NH₂)₂ + HC(OCH₃)₃ → C₆H₄N(NH)CH + 3 CH₃OH [7]. However, for procodazole specifically, modifications to introduce the propanoic acid functionality required more sophisticated approaches.

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of procodazole involves several critical intermediate compounds that serve as building blocks in the manufacturing process. The primary starting materials include ortho-phenylenediamine and propanoic acid derivatives [8] .

The key intermediates in procodazole synthesis include:

Ortho-phenylenediamine: This serves as the fundamental aromatic diamine precursor, which provides the benzene ring component of the benzimidazole system [8]. The nitrogen atoms in the ortho positions are essential for the cyclization reaction.

Propanoic acid derivatives: These include 3-bromopropanoic acid, propanoic anhydride, or activated propanoic acid esters that facilitate the attachment of the three-carbon carboxylic acid chain to the benzimidazole ring system .

Acyl-hydrazide intermediates: During the synthesis process, acyl-hydrazides are formed through the reaction of ester precursors with hydrazine hydrate, which subsequently undergo cyclization reactions [10].

The reaction mechanism proceeds through several distinct steps:

Initial condensation: The ortho-phenylenediamine undergoes condensation with carboxylic acid derivatives under acidic or basic conditions [8].

Cyclization: The intermediate undergoes intramolecular cyclization to form the benzimidazole ring system through elimination of water molecules [11].

Side chain introduction: The propanoic acid moiety is introduced through nucleophilic substitution reactions, typically involving alkylation with 3-bromopropanoic acid or similar activated derivatives .

The condensation reaction between ortho-phenylenediamine and carboxylic acids is facilitated by various catalysts, including ammonium salts. Research has shown that ammonium chloride provides optimal conditions with 92% yield when the reaction is carried out at room temperature in chloroform for four hours [8].

Optimization Strategies for Industrial Production

Industrial production of procodazole requires optimization of reaction conditions to maximize yield, minimize costs, and ensure product quality. Several strategic approaches have been developed to enhance the manufacturing process.

Catalyst Optimization: Modern industrial synthesis employs various catalytic systems to improve reaction efficiency. Nano-scale catalysts, including zinc sulfide nanoparticles (nano-ZnS), have demonstrated high efficiency with mild reaction conditions and short reaction times [12]. Heterogeneous catalysts such as aluminum oxide/copper iodide/polyaniline nanocomposites provide excellent yields and can be recovered and reused for multiple cycles [11].

Solvent Selection: The choice of solvent significantly impacts reaction efficiency and environmental considerations. Environmentally friendly solvents such as polyethylene glycol have been successfully employed with cerium ammonium nitrate as catalyst, providing good yields with minimal catalyst loading and solvent recovery capabilities [13]. Solvent-free conditions have also been explored using microwave assistance, reducing reaction times from 60 minutes to 5 minutes while enhancing yields from 61.4% to 99.9% [14].

Temperature and Time Optimization: Microwave-assisted synthesis has emerged as a particularly effective optimization strategy. Using erbium triflate as catalyst under microwave irradiation at 60°C for 5 minutes achieves complete conversion with minimal catalyst loading (1% mol) [14]. This approach has demonstrated scalability for industrial applications with 20 mmol scale reactions completed in 25 minutes with 93% yield [14].

Continuous Flow Processing: Industrial-scale production benefits from continuous flow reactor systems that enable automated processing and efficient heat and mass transfer. These systems provide better control over reaction parameters and facilitate consistent product quality .

Purification and Yield Maximization Techniques

Effective purification and yield maximization are critical for commercial viability of procodazole production. Several advanced techniques have been developed to address these requirements.

pH-Controlled Crystallization: A sophisticated purification method involves pH manipulation to achieve selective dissolution and precipitation. The process involves adding water to crude procodazole to form a slurry, followed by addition of alkaline solution to adjust pH to 12-14 for complete dissolution while reducing solubility of organic impurities [15]. This approach can remove more than 95% of organic matter impurities through filtration.

Adsorption Purification: Following initial pH treatment, adsorbents such as activated carbon are employed to remove residual impurities. The process involves adjusting the pH to 8-9, adding activated carbon, and maintaining adsorption temperature at 30°C for one hour before filtration [15]. This step further enhances product purity.

Final Precipitation and Washing: The purified solution undergoes final acidification to pH 1-4 using sulfuric acid, causing precipitation of pure procodazole crystals. The addition of ethanol (2-5% mass concentration) prior to acidification improves crystal formation and purity [15]. Multiple washing cycles with distilled water followed by vacuum drying at 60°C yield procodazole with purity exceeding 99% and overall yield above 97% [15].

Column Chromatography: For analytical and small-scale preparations, column chromatography using petroleum ether and ethyl acetate (9:1 ratio) provides effective separation and purification of procodazole derivatives [8].

Recrystallization Techniques: Traditional recrystallization from methanol or ethanol provides an additional purification step, particularly useful for research-grade materials. The process involves dissolution in hot solvent followed by controlled cooling to promote crystal formation [16].

Advanced Spectroscopic Monitoring: Modern industrial processes employ in-line spectroscopic techniques including Nuclear Magnetic Resonance, Infrared spectroscopy, and High-Resolution Mass Spectrometry for real-time monitoring of reaction progress and product purity . This enables rapid optimization of reaction conditions and immediate detection of impurities.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant